molecular formula C12H12ClIN2O2 B173076 Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate CAS No. 116027-13-5

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate

Cat. No. B173076
M. Wt: 378.59 g/mol
InChI Key: NHLCWNWOFSPPTP-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate” appears to be a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a quinazolinone with ethyl 2-bromoacetate in the presence of a base, followed by halogen exchange to introduce the chlorine and iodine atoms. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure would be based on the quinazolinone core, with the ethyl acetate and halogen substituents attached at the appropriate positions. The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the electron-withdrawing halogens and the electron-donating ethyl acetate group. Likely reactions could include further halogen exchange, nucleophilic substitution, or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the polar nature of the ethyl acetate group and the halogens, as well as the aromatic quinazolinone core. These could include solubility, melting point, boiling point, and stability.


Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards. However, as with all chemicals, appropriate safety measures should be taken when handling, including the use of personal protective equipment.


Future Directions

Future research could involve the synthesis and characterization of the compound, followed by biological testing to determine potential pharmaceutical applications.


properties

IUPAC Name

ethyl 2-(2-chloro-6-iodo-4H-quinazolin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-2-18-11(17)7-16-6-8-5-9(14)3-4-10(8)15-12(16)13/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLCWNWOFSPPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=C(C=CC(=C2)I)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557015
Record name Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloro-6-iodoquinazolin-3(4H)-yl)acetate

CAS RN

116027-13-5
Record name Ethyl (2-chloro-6-iodoquinazolin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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